molecular formula C16H16N2OS B2513241 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 313518-10-4

2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B2513241
CAS No.: 313518-10-4
M. Wt: 284.38
InChI Key: MLJDCSAVGZDAQR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole , reflecting its benzimidazole core and substituent configuration. Its molecular formula is C₁₆H₁₆N₂OS , with a molecular weight of 284.38 g/mol . Key identifiers include:

Property Value
IUPAC Name 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
CAS Number 313518-10-4
MDL Number MFCD00805729
PubChem CID 1713996

The compound’s structure is represented by the SMILES string Cc1cccc(c1)OCCSc2[nH]c3ccccc3n2 , confirming the connectivity of the benzimidazole ring, sulfanyl group, and 3-methylphenoxyethyl chain.

Atomic Connectivity and Functional Group Composition

The molecule consists of a fused benzene-imidazole core (1H-1,3-benzodiazole) and three key functional groups:

  • Benzimidazole Ring : A bicyclic system with nitrogen atoms at positions 1 and 3, contributing aromatic stability.
  • Sulfanyl (-S-) Group : A thioether linkage connecting the benzimidazole to the ethyl chain.
  • 3-Methylphenoxyethyl Substituent : An ether group (C-O-C) bonded to a 3-methyl-substituted phenyl ring and an ethyl chain.
Functional Group Localization
Position Group Role
Position 2 Sulfanyl (-S-) Electron-donating, influences reactivity
Ethyl Chain 3-Methylphenoxy Aromatic electron-donating substituent

The methyl group on the phenyl ring enhances steric bulk and electronic effects, potentially modulating solubility and binding interactions.

Spectroscopic Characterization (IR, NMR, MS)

While direct spectral data for this compound is unavailable in the provided sources, related benzimidazole derivatives offer insights into expected characteristics:

Inferred Spectroscopic Features
Technique Key Signals (Hypothetical) Rationale
IR ~3150 cm⁻¹ (N-H stretch) Imidazole N-H vibrations.
~1590 cm⁻¹ (C=N) Aromatic C=N stretching in benzimidazole ring.
¹H NMR δ 2.2–2.4 (s, CH₃) Methyl group on phenyl ring.
δ 4.1–4.3 (t, OCH₂CH₂S) Ethyl chain adjacent to phenoxy group.
δ 7.0–7.8 (m, aromatic protons) Benzimidazole and phenyl ring protons.
MS [M+H]⁺ = 285.4 (C₁₆H₁₇N₂OS⁺) Molecular ion peak.

These predictions align with analogous compounds such as 2-(2-phenylethyl)-1H-benzimidazole and 3-methylphenoxyethyl derivatives.

Crystallographic Data and Conformational Analysis

No crystallographic data is available for this compound in the provided sources. However, structural analogs like 2-phenyl-1H-benzimidazole and 5-methyl-2-phenyl-1H-benzimidazole have been characterized using X-ray diffraction, revealing:

  • Planar Benzimidazole Rings : Due to aromatic stabilization.
  • Torsion Angles : Ethyl chains typically adopt anti-periplanar conformations to minimize steric strain.

The sulfanyl group’s flexibility may influence molecular packing in the solid state, though experimental validation is required.

Computational Molecular Modeling (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies on benzimidazole derivatives highlight key electronic properties:

Key Computational Insights from Analogous Systems
Property Typical Values (Benzimidazoles) Significance
HOMO-LUMO Gap ~4.5–5.5 eV (narrow for conjugated systems) Influences optical absorption.
Electron Affinity (EA) ~2.0–3.0 eV Determines electron-accepting capacity.
Hyperpolarizability (β₀) ~10³–10⁴ × 10⁻³⁰ esu Critical for nonlinear optical applications.

For this compound, the sulfanyl group’s electron-donating nature may lower the LUMO energy, enhancing electron-accepting properties. DFT calculations (e.g., B3LYP/6-31G(d,p)) could predict:

  • HOMO Localization : Primarily on the benzimidazole ring.
  • LUMO Localization : On the sulfanyl and phenoxyethyl regions, favoring charge transfer.

Properties

IUPAC Name

2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-5-4-6-13(11-12)19-9-10-20-16-17-14-7-2-3-8-15(14)18-16/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJDCSAVGZDAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C16H16N2OS
  • Molecular Weight : 284.38 g/mol
  • IUPAC Name : 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
  • SMILES Notation : Cc1cccc(c1)OCCSc2[nH]c3ccccc3n2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Ion Channel Interaction : The compound could interact with ion channels, affecting cellular excitability and neurotransmission.

Biological Activities

Research indicates that benzimidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that benzimidazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in colon carcinoma cell lines (IC50 values comparable to standard chemotherapeutic agents) .
  • Antimicrobial Properties : Benzimidazole derivatives have been evaluated for their antibacterial and antifungal activities. The compound's structural components suggest potential effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Recent literature highlights various studies investigating the biological activities of benzimidazole derivatives:

  • A study published in Molecules demonstrated that a related benzimidazole compound exhibited potent antiproliferative effects against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Another research article indicated that certain benzimidazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityIC50 (µM)
Compound AStructure AAnticancer15
Compound BStructure BAntimicrobial10
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-benzodiazoleCc1cccc(c1)OCCSc2[nH]c3ccccc3n2Anticancer & AntimicrobialTBD

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of benzodiazole derivatives. Compounds similar to 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making these compounds valuable in developing new antibiotics .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of benzodiazole exhibit anti-inflammatory and analgesic properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in pain pathways. This suggests potential applications in treating chronic pain and inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that benzodiazole derivatives could serve as neuroprotective agents. They may inhibit monoamine oxidase (MAO) activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some studies have highlighted their ability to enhance cognitive function in animal models .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Nucleophilic Substitution : This method involves the reaction of a suitable benzyl halide with a sulfide to form the desired benzodiazole structure.
  • Condensation Reactions : The compound can also be synthesized through condensation reactions involving benzothiazole derivatives and phenolic compounds.

These synthetic strategies not only yield high purity products but also align with green chemistry principles by minimizing waste and using environmentally benign solvents .

Material Science Applications

In material science, this compound can be utilized as a building block for developing novel polymers and composites. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties like thermal stability and mechanical strength. This application is particularly relevant in the production of advanced materials for electronics and coatings.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BNeuroprotectionShowed significant inhibition of MAO-B activity in vitro, indicating potential for treating neurodegenerative disorders.
Study CMaterial ScienceDeveloped a polymer composite incorporating the compound, resulting in improved thermal stability compared to traditional materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

The compound 5-chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole () shares a nearly identical backbone but replaces the benzodiazole core with a benzimidazole ring (two fused benzene rings with nitrogen atoms at positions 1 and 3). The addition of a chlorine atom at the 5-position increases molecular weight (317.82 vs. 283.37) and likely enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Table 1: Key Structural Differences
Property Target Compound 5-Chloro Analog
Core Structure 1H-1,3-benzodiazole 1H-benzimidazole
Substituent None 5-Chloro
Molecular Formula C₁₆H₁₅N₂OS C₁₆H₁₄ClN₃OS
Molecular Weight 283.37 317.82

Comparison with Trifluoromethyl-Substituted Benzodiazole

The compound 2-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole () replaces the sulfanyl-ethyl-phenoxy group with a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group is highly electronegative, increasing metabolic stability and lipophilicity. However, the absence of the phenoxy-ethyl-sulfanyl chain may limit interactions with hydrophobic pockets in biological targets .

Comparison with NAPMA (Osteoclast Inhibitor)

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA, ) shares the 3-methylphenoxy moiety but incorporates an acetamide linker instead of a sulfanyl-ethyl group. NAPMA’s anti-osteoclast activity is attributed to downregulation of c-Fos and NFATc1, critical for osteoclast differentiation. The acetamide group may facilitate hydrogen bonding with target proteins, whereas the sulfanyl group in the target compound could enhance radical scavenging or metal chelation properties. The benzodiazole core might also confer distinct pharmacokinetic profiles .

Table 2: Pharmacological and Physicochemical Comparison
Compound Target Protein/Pathway Molecular Weight Key Functional Groups
Target Compound Under investigation 283.37 Sulfanyl, 3-methylphenoxy
NAPMA c-Fos/NFATc1 (osteoclasts) 375.44 Acetamide, 3-methylphenoxy
5-Chloro Analog Not reported 317.82 Chlorine, sulfanyl
Trifluoromethyl Analog Not reported 262.23 Trifluoromethyl

Comparison with Sulfonyl-Substituted Benzimidazole

The compound 1-(4-methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-1,3-benzimidazole () features a sulfonyl group and a pyridine ring. The pyridine substitution introduces aromatic stacking capabilities, which might enhance binding to enzymes or receptors .

Research Findings and Implications

  • Substituent Effects: The 3-methylphenoxy group, common to NAPMA and the target compound, is associated with biological activity modulation (e.g., osteoclast inhibition). However, the benzodiazole core may offer distinct electronic profiles compared to benzimidazoles or acetamide derivatives .
  • Halogenation : Chlorine substitution (as in the 5-chloro analog) increases molecular weight and lipophilicity, which could enhance target affinity but require formulation adjustments for solubility .
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups may participate in redox reactions or metal coordination, whereas sulfonyl groups improve stability and solubility .

Q & A

Q. What are the established synthetic routes for 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole, and how can reaction parameters (e.g., solvent, catalyst) be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, microwave-assisted reactions in ethanol with 0.05% HCl under controlled heating can yield intermediates like 2-(1H-1,3-benzodiazol-2-yl)phenol, which can be further functionalized . Solvent-free reductive amination using aldehydes and grinding with sodium borohydride/boric acid mixtures (1:1 ratio) under ambient conditions has also been reported, reducing purification steps and improving yields . Optimization includes adjusting microwave power (e.g., 300–500 W) and reaction time (1–4 hours) to balance purity and efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Techniques include:
  • TLC (e.g., Chloroform:Methanol 7:3) to monitor reaction progress .
  • NMR spectroscopy (¹H/¹³C) for confirming substituent positions and detecting impurities .
  • Single-crystal X-ray diffraction for resolving bond lengths and angles, as demonstrated in analogous benzimidazole derivatives (R factor ≤ 0.05) .
  • Mass spectrometry to verify molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in drug discovery or material science?

  • Answer : Its benzodiazole core and sulfanyl group enable applications in:
  • Antimicrobial agents : Structural analogs (e.g., 2-aminobenzimidazole derivatives) show activity against Gram-positive bacteria and fungi .
  • Organic electronics : Conjugation with aromatic systems (e.g., triazolo-thiazoles) enhances charge-transfer properties .
  • Enzyme inhibition : The sulfanyl group facilitates covalent binding to catalytic cysteine residues in target proteins .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:
  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior .
  • Vibrational frequencies (scaled by 0.9614) to correlate with experimental IR spectra .
    • Example: DFT analysis of similar benzotriazole derivatives revealed strong electron-withdrawing effects from sulfonyl groups, guiding synthetic modifications .

Q. What contradictions exist in reported biological activities of benzodiazole derivatives, and how can they be addressed experimentally?

  • Answer : For example, some analogs show potent antibacterial activity but low solubility, leading to inconsistent in vivo results . Strategies include:
  • Structural modulation : Introducing hydrophilic groups (e.g., sulfonamides) to improve bioavailability .
  • Co-crystallization studies : Resolving protein-ligand interactions via X-ray crystallography (e.g., using SHELX for refinement) .
  • Dose-response assays : Testing across a wider concentration range to distinguish true activity from assay artifacts .

Q. How do structural modifications at the sulfanyl or benzodiazole moieties influence biological or physicochemical properties?

  • Methodological Answer :
  • Sulfanyl group replacement : Substituting with sulfonyl (e.g., 2-[(methylsulfonyl)methyl]-1H-benzimidazole) increases metabolic stability but may reduce target affinity .
  • Benzodiazole ring functionalization : Adding electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial activity but can induce cytotoxicity .
  • Comparative studies : Analogs like 4-ethoxy-N-{2-[2-(2-methylphenyl)triazolo-thiazolyl]ethyl}benzenesulfonamide show improved kinase inhibition due to extended π-stacking interactions .

Q. What advanced analytical techniques are critical for resolving stereochemical or conformational ambiguities in derivatives?

  • Answer :
  • Dynamic NMR : Detects hindered rotation in sulfanyl-ethyl linkages at low temperatures .
  • Circular Dichroism (CD) : Assigns absolute configuration in chiral derivatives .
  • SC-XRD with SHELXL : Refines twinned or disordered crystals (e.g., R-factor < 0.05) .

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